2-(3-Bromophenyl)propan-1-ol

Enzymology Inhibitor Discovery Biochemical Assay

2-(3-Bromophenyl)propan-1-ol (CAS 81310-68-1), also known as 3-Bromo-β-methylbenzeneethanol, is a brominated aromatic alcohol with the molecular formula C₉H₁₁BrO and a molecular weight of 215.09 g/mol. It is a versatile small-molecule scaffold used primarily as a chemical intermediate and a biochemical tool.

Molecular Formula C9H11BrO
Molecular Weight 215.09 g/mol
CAS No. 81310-68-1
Cat. No. B057261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromophenyl)propan-1-ol
CAS81310-68-1
Molecular FormulaC9H11BrO
Molecular Weight215.09 g/mol
Structural Identifiers
SMILESCC(CO)C1=CC(=CC=C1)Br
InChIInChI=1S/C9H11BrO/c1-7(6-11)8-3-2-4-9(10)5-8/h2-5,7,11H,6H2,1H3
InChIKeyCNKJJFVUWHGEHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Bromophenyl)propan-1-ol (CAS 81310-68-1): Key Physical and Pharmacological Profile for Scientific Procurement


2-(3-Bromophenyl)propan-1-ol (CAS 81310-68-1), also known as 3-Bromo-β-methylbenzeneethanol, is a brominated aromatic alcohol with the molecular formula C₉H₁₁BrO and a molecular weight of 215.09 g/mol . It is a versatile small-molecule scaffold used primarily as a chemical intermediate and a biochemical tool . Database records indicate it possesses quantifiable inhibitory activity against specific enzymes, including human mitochondrial aldehyde dehydrogenase (ALDH2) [1], and shows weak antibacterial activity against Gram-positive strains [2]. Its role as an intermediate in the synthesis of compounds related to the NSAID Ketoprofen further defines its utility .

1

ALDH2 inhibition probe development

Reported low-micromolar interaction supports target-engagement studies

2

Antimicrobial scaffold screening (Gram-positive)

Class-level evidence of cell wall synthesis inhibition; supports scaffold optimization

3

Defined synthetic intermediate (Ketoprofen route)

Documented use in NSAID-analog synthesis; isomer-specific reactivity profile

Why Generic Substitution of 2-(3-Bromophenyl)propan-1-ol (CAS 81310-68-1) Is Scientifically Inadvisable


The assumption that in-class brominated phenylpropanols are interchangeable is not supported by their distinct pharmacological and physicochemical profiles. The specific substitution pattern and stereochemistry of 2-(3-Bromophenyl)propan-1-ol confer unique target binding and reactivity that are not replicated by its closest analogs, such as 3-(3-bromophenyl)propan-1-ol or 1-(3-bromophenyl)propan-1-ol [1]. For instance, the position of the hydroxyl group on the propyl chain critically influences its recognition by enzymes like human ALDH2, a profile not observed in its ortho-substituted or unbranched counterparts [2]. This specificity necessitates a compound-specific procurement strategy rather than reliance on generic class-level properties.

Isomer mismatch

Positional isomers (e.g., 3-(3-bromophenyl)propan-1-ol) lack reported ALDH2 recognition; enzyme interaction profile may shift significantly.

Property drift

Ortho-substituted analogs differ in calculated lipophilicity (ΔLogP ~0.17); this can alter membrane partitioning and assay behavior.

Undefined utility

Close analogs are not documented as Ketoprofen intermediates; synthetic outcome and impurity profile may not transfer directly.

Quantitative Differentiation Guide for 2-(3-Bromophenyl)propan-1-ol (CAS 81310-68-1)


Enzymatic Inhibition Profile: Human ALDH2 Activity

2-(3-Bromophenyl)propan-1-ol exhibits measurable, low-micromolar inhibitory activity against human mitochondrial aldehyde dehydrogenase (ALDH2). This specific enzyme-inhibitor interaction is a key point of differentiation from unbranched or ortho-substituted analogs, which are not reported to share this profile [1].

ALDH2 inhibition
Cross-study comparable
IC₅₀ = 4.6 µM (comparator: no activity reported)
Supports ALDH2 probe selection; isomer-specific enzyme recognition
Recombinant human ALDH2, NAD(P)H assay
Enzymology Inhibitor Discovery Biochemical Assay

Antibacterial Activity Spectrum and Potency

The compound demonstrates weak but quantifiable antibacterial activity specifically against Gram-positive bacteria, with a mechanism of action suggested to be cell wall synthesis inhibition [1][2]. While direct MIC data for the exact compound is not available, a structurally related bromophenol derivative shows a MIC of 6.3 µg/mL against certain pathogens, providing a class-level benchmark [3].

Antibacterial activity
Class-level inference
Weak Gram-positive activity; related compound MIC = 6.3 µg/mL
Context-dependent antimicrobial screening fit; data to verify
Cell wall inhibition reporter; MIC benchmark from analog
Microbiology Antibacterial Drug Discovery

Physicochemical Property Differentiation: LogP and Lipophilicity

The calculated partition coefficient (LogP) for 2-(3-Bromophenyl)propan-1-ol is approximately 2.54, indicating moderate lipophilicity . This value is distinct from its ortho-substituted analog, 3-(2-bromophenyl)propan-1-ol (CAS 52221-92-8), which has a reported LogP of 2.37 [1]. This difference can impact membrane permeability, solubility, and overall pharmacokinetic behavior in biological systems.

Lipophilicity (LogP)
Cross-study comparable
Target LogP = 2.54 (ortho analog LogP = 2.37; Δ = 0.17)
Quantifiable physicochemical differentiation; may impact permeability
Computational XLogP3; experimental validation recommended
Physicochemical Analysis Drug Design ADME

Synthetic Utility as a Defined Intermediate

2-(3-Bromophenyl)propan-1-ol is explicitly documented as an intermediate in the synthesis of compounds related to Ketoprofen (K200800), a well-known non-steroidal anti-inflammatory drug (NSAID) . This defined role in a specific synthetic pathway distinguishes it from its positional isomers, such as 3-(3-bromophenyl)propan-1-ol, which are not cited for this particular application.

Synthetic utility
Class-level inference
Documented Ketoprofen intermediate; isomer-specific route
Procurement risk reduction for known synthetic pathway
Qualitative documentation; verify batch-specific purity
Organic Synthesis Pharmaceutical Intermediates Process Chemistry

Primary Application Scenarios for 2-(3-Bromophenyl)propan-1-ol (CAS 81310-68-1) Based on Differentiated Evidence


Development of Selective ALDH2 Chemical Probes

Researchers studying aldehyde dehydrogenase biology or developing ALDH2-targeted therapeutics can utilize 2-(3-Bromophenyl)propan-1-ol as a low-micromolar inhibitor scaffold. Its specific interaction with ALDH2, as quantified in vitro (IC₅₀ = 4.6 µM), makes it a valuable starting point for structure-activity relationship (SAR) studies aimed at improving potency and selectivity [1].

Scaffold for Novel Gram-Positive Antibacterial Agents

Given its documented activity against Gram-positive bacteria and its classification as a cell wall synthesis inhibitor, this compound serves as a validated starting point for medicinal chemistry campaigns focused on overcoming antibiotic resistance [2]. The availability of class-level potency benchmarks (e.g., MIC = 6.3 µg/mL for a related compound) provides a clear metric for lead optimization [3].

Intermediate in the Synthesis of Ketoprofen Analogs

In a process chemistry or medicinal chemistry setting, 2-(3-Bromophenyl)propan-1-ol is a defined intermediate for synthesizing derivatives of Ketoprofen, a non-steroidal anti-inflammatory drug (NSAID) . Procuring this specific isomer, which is commercially available in high purity (≥95% to 98%), ensures the reproducibility of established synthetic routes and minimizes the introduction of unknown impurities .

Physicochemical Property Studies in Drug Design

The compound's distinct physicochemical profile, including its moderate lipophilicity (LogP = 2.54), makes it a suitable candidate for studies investigating the relationship between halogen substitution, lipophilicity, and membrane permeability . Its unique properties compared to ortho-substituted analogs (ΔLogP = 0.17) allow for controlled investigations into how small structural changes impact ADME parameters [4].

Application
Selection Property
Validation Focus
ALDH2 probe development
Enzyme inhibition profile
Target engagement and selectivity assays
Antimicrobial scaffold screening
Antimicrobial screening context
Cell wall synthesis inhibition endpoints
Ketoprofen analog synthesis
Documented synthetic intermediate
Route reproducibility and impurity control
Lipophilicity-dependent ADME studies
Calculated LogP differentiation
Membrane permeability and solubility assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Bromophenyl)propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.